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An In-depth Technical Guide on the Crystal Structure of 2-acetoxy-6-methylbenzoic acid

This technical guide provides a comprehensive overview of the crystal structure of 2-acetoxy-6-

methylbenzoic acid, also known as 6-methylaspirin. The information is tailored for researchers,

scientists, and drug development professionals, with a focus on quantitative data, experimental

methodologies, and structural analysis.

Introduction
2-acetoxy-6-methylbenzoic acid (C₁₀H₁₀O₄) is a methyl-substituted derivative of aspirin. The

study of its crystal structure provides valuable insights into the steric and conformational effects

of substituents on the benzoic acid moiety.[1] Understanding these structural nuances is crucial

for explaining chemical properties and reactivity, such as hydrolysis rates, and for designing

molecules with specific catalytic or biological activities.[1] An X-ray crystallographic analysis

reveals significant structural changes compared to aspirin, particularly concerning the

orientation of the carboxyl and acetoxy groups, which are influenced by the steric hindrance of

the 6-methyl group.[1]

Crystallographic Data
The crystal structure of 2-acetoxy-6-methylbenzoic acid has been determined by single-crystal

X-ray diffraction.[1] The compound crystallizes in a monoclinic system, and its molecules form
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asymmetric hydrogen-bonded dimers.[1][2] The key crystallographic data and refinement

details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-
acetoxy-6-methylbenzoic acid

Parameter Value Reference

Chemical Formula C₁₀H₁₀O₄ [1][2]

Formula Weight 194.18 g/mol [3]

Crystal System Monoclinic [1][2]

Space Group P2₁/n [1][2]

Unit Cell Dimensions

a 10.164(2) Å [1][2]

b 7.238(2) Å [1][2]

c 13.186(3) Å [1][2]

β 96.74(2)° [1][2]

Volume (V) 963.5 Å³ (Calculated)

Z (Molecules/unit cell) 4 [1][2]

Calculated Density (dc) 1.340 g/cm³ [1][2]

Temperature 299 K [1][2]

Radiation Cu Kα (λ = 1.54184 Å) [1]

R-factor
0.041 for 1260 observed

reflections
[1][2]

Molecular Structure and Conformation
The most significant structural feature of 2-acetoxy-6-methylbenzoic acid is the pronounced

rotation of the carboxyl group out of the plane of the benzene ring.[1] This is a direct
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consequence of the steric interaction with the adjacent methyl group.[1] In contrast, the

carboxyl group in aspirin is nearly coplanar with the ring.[1]

Key structural characteristics include:

Carboxyl Group Orientation: The carboxyl group is rotated 44.7(2)° from the benzene ring

plane.[1][2]

Hydrogen Bonding: In the crystal lattice, molecules form dimers through linear, asymmetric

hydrogen bonds between the carboxyl groups of adjacent molecules, with an O···O distance

of 2.621(2) Å.[1][2]

Acetoxy Group Orientation: The acetoxy group is nearly orthogonal to the benzene ring.[1]

A comparison of key torsion angles with aspirin highlights these conformational differences, as

detailed in Table 2.

Table 2: Selected Torsion Angles and Interatomic
Distances

Parameter
2-acetoxy-6-
methylbenzoic acid

Aspirin Reference

Torsion Angles (°)

O(1)-C(7)-C(1)-C(2)

(Carboxyl twist)
+44.7(2) +178.2(5) [2]

C(2)-O(3)-C(8)-C(9)

(Ester backbone)
+174.8(3) +178.1(5) [2]

Interatomic Distances

(Å)

Intermolecular O···O

(H-bond)
2.621(2) 2.645(3) [1]

Intramolecular

O(1)···C(8)
2.895(2) 2.943(3) [1]
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Experimental Protocols
The following sections detail the methodologies used for the synthesis, crystallization, and

structure determination of 2-acetoxy-6-methylbenzoic acid.

Synthesis and Crystallization
The synthesis of 2-acetoxy-6-methylbenzoic acid was performed as previously described in the

literature.[1] For the crystallographic analysis, single crystals suitable for diffraction were

obtained through the following procedure:

Dissolution: The synthesized compound was dissolved in ethyl ether.

Crystallization: Petroleum ether was added to the solution to induce recrystallization.

Crystal Growth: The solution was allowed to slowly evaporate, yielding colorless crystals with

dimensions suitable for X-ray analysis (e.g., 0.36 x 0.22 x 0.18 mm).[1]

X-ray Data Collection and Structure Determination
The crystal structure was determined using single-crystal X-ray diffraction. The workflow for this

process is outlined below.

Crystal Mounting: A colorless crystal was mounted in a random orientation on an Enraf-

Nonius CAD-4 automatic diffractometer.[1]

Unit Cell Determination: The unit cell dimensions were determined at 299 K by centering 25

reflections.[1]

Data Collection: Intensity data were collected using graphite-monochromatized Cu Kα

radiation (λ = 1.54184 Å).[1] Data were measured using ω-2θ scans.[1] Of the 1975

independent reflections measured, 1260 with F² > 3σ(F²) were used in the final refinement.

[1]

Structure Solution and Refinement: The structure was solved by direct methods using the

MULTAN program.[2] The refinement of the structure involved locating hydrogen atoms from

a difference Fourier map and applying corrections for background, Lorentz, and polarization

effects.[2]
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Visualizations
The following diagrams illustrate the experimental workflow and the key structural comparison

between 2-acetoxy-6-methylbenzoic acid and aspirin.
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Caption: Experimental workflow for the structure determination.
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Caption: Steric effect on carboxyl group orientation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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